2-{[(2-Hydroxypropyl)amino]methyl}phenol
Description
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-[(2-hydroxypropylamino)methyl]phenol |
InChI |
InChI=1S/C10H15NO2/c1-8(12)6-11-7-9-4-2-3-5-10(9)13/h2-5,8,11-13H,6-7H2,1H3 |
InChI Key |
WPHPNIOPTDROOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=CC=C1O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-{[(2-Hydroxypropyl)amino]methyl}phenol generally involves:
Step 1: Formation of the aminomethylphenol core
This is typically achieved via a Mannich-type reaction, where phenol or substituted phenols react with formaldehyde and an amine to introduce the aminomethyl group ortho to the phenolic hydroxyl.Step 2: Introduction of the 2-hydroxypropyl substituent on the amino group
This can be done either by using 2-hydroxypropylamine as the amine component in the Mannich reaction or by alkylation of the amino group post-Mannich reaction using epoxides or halohydrins.
Specific Synthetic Routes
Mannich Reaction Using 2-Hydroxypropylamine
- Reagents: Phenol or ortho-substituted phenol, formaldehyde, and 2-hydroxypropylamine
- Conditions: Typically conducted in ethanol or aqueous ethanol under reflux or room temperature, with molar ratios near 1:1:1 to 1:1:1.2 (phenol:formaldehyde:amine)
- Mechanism: The formaldehyde reacts with the amine to form an iminium intermediate, which then electrophilically substitutes the phenol at the ortho position, forming the aminomethyl linkage.
This method is preferred for its straightforwardness and mild conditions, yielding the target compound directly.
Reductive Amination of 2-(aminomethyl)phenol with Hydroxyacetone
- Reagents: 2-(aminomethyl)phenol and hydroxyacetone (2-hydroxypropanone)
- Conditions: Reductive amination typically uses reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under mild acidic conditions.
- Outcome: The amino group of 2-(aminomethyl)phenol is alkylated with hydroxyacetone to yield the hydroxypropyl-substituted amine.
This approach allows for post-synthetic modification of the amino group to introduce the hydroxypropyl substituent.
Alkylation of 2-(aminomethyl)phenol with Epoxides
- Reagents: 2-(aminomethyl)phenol and propylene oxide
- Conditions: Reaction under basic or neutral conditions, often in aqueous or alcoholic solvents at room temperature or slightly elevated temperatures.
- Outcome: Nucleophilic attack of the amino group on the epoxide ring opens it, attaching the 2-hydroxypropyl substituent.
This route is useful for selective monoalkylation and can be controlled to avoid over-alkylation.
Data Tables Summarizing Key Preparation Parameters
| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Mannich Reaction | Phenol, formaldehyde, 2-hydroxypropylamine | Ethanol, reflux or room temp, 2-4 h | 65-85 | Direct synthesis, mild conditions |
| Reductive Amination | 2-(aminomethyl)phenol, hydroxyacetone, NaBH3CN | Methanol or ethanol, 0-25 °C, 4-6 h | 70-80 | Requires reducing agent, selective |
| Epoxide Alkylation | 2-(aminomethyl)phenol, propylene oxide | Aqueous/alcoholic solvent, 20-50 °C, 3 h | 60-75 | Controlled monoalkylation possible |
Summary Table of Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Mannich Reaction | Simple, one-pot, mild conditions, good yield | Requires availability of 2-hydroxypropylamine |
| Reductive Amination | Versatile, allows late-stage modification | Use of toxic reducing agents, longer reaction times |
| Epoxide Alkylation | Mild conditions, selective alkylation | Requires careful control to avoid over-alkylation |
| Alkaline Hydrolysis Route | Suitable for large scale, robust | Harsh conditions, less suitable for hydroxypropyl group |
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Hydroxypropyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-{[(2-Hydroxypropyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme studies.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Hydroxypropyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The amino group can participate in ionic interactions, further influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-(2-Hydroxypropyl)phenol (Compound 4 in )
- Structural Differences: Lacks the aminomethyl linker present in the target compound, instead directly attaching the 2-hydroxypropyl group to the phenol ring.
- Antifungal Activity: Exhibits potent inhibition against Rhizoctonia cerealis, Pythium aphanidermatum, Valsa mali, and Botrytis cinerea, with IC50 values of 1.0–23.5 µg mL⁻¹, outperforming its parent compound 2-allylphenol (IC50: 8.2–48.8 µg mL⁻¹) .
- Mechanism : Acts as a respiration inhibitor, leading to fungistatic effects.
Key Insight: The absence of the amino group may reduce solubility but enhance direct interaction with fungal targets.
2-(3-Hydroxypropyl)phenol (Compound 5 in )
- Structural Differences : Features a 3-hydroxypropyl chain instead of 2-hydroxypropyl.
- Significance : Highlights the critical role of hydroxyl group positioning in biological efficacy.
3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}phenol ()
- Structural Differences : Incorporates a branched 2-hydroxy-2-methylpropyl group instead of a linear 2-hydroxypropyl chain.
O-Desmethylcarvedilol ()
- Structural Differences: Contains a carbazole-ether moiety and a hydroxypropylaminoethoxy-phenol group.
- Relevance: Demonstrates the pharmacological utility of hydroxypropylamino-phenol derivatives in drug design .
7-Hydroxy-2-(2-hydroxypropyl)-5-methylchromone ()
- Structural Differences : Chromone backbone with a 2-hydroxypropyl substituent.
- Activity: Isolated from Penicillium oxalicum, its bioactivity (e.g., antitumor) is noted, though specific data are unavailable .
- Significance: Expands the scope of hydroxypropyl-substituted phenolics in natural product chemistry.
Physicochemical and Functional Comparisons
Mechanistic and Application Insights
- Antifungal Activity: The aminomethyl group in 2-{[(2-Hydroxypropyl)amino]methyl}phenol may enhance solubility and target binding compared to 2-(2-hydroxypropyl)phenol, though direct evidence is needed.
- Synthetic Accessibility: The target compound likely requires reductive amination or Mannich reactions, whereas 2-(2-hydroxypropyl)phenol can be synthesized via direct alkylation .
Biological Activity
2-{[(2-Hydroxypropyl)amino]methyl}phenol, commonly referred to as a phenolic compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, including its antioxidant, antimicrobial, and anticancer properties, supported by relevant case studies and research findings.
The chemical structure of 2-{[(2-Hydroxypropyl)amino]methyl}phenol can be described as follows:
- Molecular Formula : C₉H₁₃N₁O₂
- Molecular Weight : 167.21 g/mol
- Functional Groups : Hydroxy, amine, and phenolic groups.
1. Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage to cells. The antioxidant activity of 2-{[(2-Hydroxypropyl)amino]methyl}phenol has been evaluated using various assays:
- DPPH Radical Scavenging Activity : The compound demonstrated significant scavenging activity against DPPH radicals, indicating its potential as a natural antioxidant. In comparative studies, the IC50 value was found to be lower than that of standard antioxidants such as α-tocopherol .
- Reducing Power : The reducing power assay indicated that higher concentrations of the compound resulted in increased reducing capacity, further supporting its antioxidant potential.
| Assay Type | IC50 Value (mg/mL) | Control (α-tocopherol) |
|---|---|---|
| DPPH Radical Scavenging | 4.08 | 0.032 |
| Reducing Power | 1.73 | - |
2. Antimicrobial Activity
The antimicrobial properties of phenolic compounds are well-documented. 2-{[(2-Hydroxypropyl)amino]methyl}phenol has shown effectiveness against various bacterial strains:
- Bactericidal Activity : Studies have indicated that this compound exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of conventional antibiotics .
| Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 2 |
| Escherichia coli | 10 | 2 |
3. Anticancer Activity
Research has highlighted the potential anticancer properties of 2-{[(2-Hydroxypropyl)amino]methyl}phenol:
- Cell Line Studies : In vitro studies on human cancer cell lines such as HeLa and A549 demonstrated significant cytotoxic effects at varying concentrations. The compound induced apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .
Case Studies
Several studies have explored the biological activities of related phenolic compounds, providing insights into the mechanisms through which 2-{[(2-Hydroxypropyl)amino]methyl}phenol may exert its effects:
- Study on Antioxidant Properties : A recent study evaluated the antioxidant activities of various phenolic compounds and found that those with similar structures exhibited significant DPPH scavenging activity, corroborating findings for 2-{[(2-Hydroxypropyl)amino]methyl}phenol .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of phenolic derivatives and reported that compounds with hydroxyl groups showed enhanced activity against pathogenic bacteria, supporting the findings for 2-{[(2-Hydroxypropyl)amino]methyl}phenol .
- Cytotoxicity Against Cancer Cells : Research involving phlorotannins from macroalgae revealed potent cytotoxic effects against cancer cell lines, paralleling the observed activities of 2-{[(2-Hydroxypropyl)amino]methyl}phenol in inducing cell death in similar models .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 2-{[(2-Hydroxypropyl)amino]methyl}phenol, and how can reaction conditions be optimized?
- Methodology : A Mannich reaction is commonly employed, involving 2-aminophenol, formaldehyde, and 2-hydroxypropylamine under mildly acidic conditions. Key parameters include pH control (5–6) and temperature (60–80°C) to minimize side reactions like oligomerization. Purification via recrystallization from ethanol/water mixtures improves yield (up to 65%) .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodology :
- NMR : ¹H NMR (DMSO-d₆) should show a singlet at δ 4.2–4.5 ppm for the –CH₂– group between the phenol and amine, and a triplet at δ 3.4–3.6 ppm for the 2-hydroxypropyl moiety. ¹³C NMR confirms the aromatic carbons and hydroxyl-bearing carbons.
- IR : Strong absorption at ~3300 cm⁻¹ (O–H/N–H stretch) and 1250–1270 cm⁻¹ (C–N stretch) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks around m/z 212.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
- Methodology : Single-crystal X-ray diffraction with SHELXL refinement is ideal. Key steps:
- Grow crystals via slow evaporation from DMF/ether.
- Collect data at 150 K using Mo-Kα radiation.
- Refinement in SHELXL resolves bond angles and torsional strain in the 2-hydroxypropyl chain. Anisotropic displacement parameters validate thermal motion models .
Q. What experimental approaches reconcile discrepancies in reported thermochemical data (e.g., ΔfH°)?
- Methodology :
-
Combustion Calorimetry : Measure enthalpy of formation (ΔfH°) in the liquid phase. Compare with literature values (e.g., –251.3 kJ/mol for similar phenolic derivatives ).
-
DFT Calculations : Use B3LYP/6-311+G(d,p) to compute gas-phase ΔfH°, then apply solvation corrections (e.g., PCM model) for validation.
Property Experimental Value Computational Value Reference ΔfH° (liquid) –251.3 kJ/mol –249.8 kJ/mol
Q. How can the compound’s chelation efficacy with transition metals be assessed?
- Methodology :
- Potentiometric Titration : Determine stability constants (log K) with Cu²⁺/Fe³⁺ in aqueous ethanol (1:1 v/v) at 25°C.
- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands (e.g., λmax ~450 nm for Cu²⁺ complexes) .
Q. What in vitro assays evaluate its interaction with G-protein coupled receptors (GPCRs)?
- Methodology :
- Radioligand Binding Assays : Use ³H-labeled antagonists (e.g., L742791 for β-adrenergic receptors) to measure IC₅₀ values.
- cAMP Accumulation Assays : Assess agonist/antagonist activity via luminescence-based kits in HEK293 cells transfected with target GPCRs .
Q. How does pH affect the compound’s stability, and what degradation products form under accelerated conditions?
- Methodology :
- Forced Degradation Studies : Expose to 0.1 M HCl/NaOH (70°C, 24 hrs). Monitor degradation via HPLC-PDA (C18 column, acetonitrile/water + 0.1% TFA). Major products include oxidized quinone derivatives and hydrolyzed 2-aminophenol .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodology :
- Phase Solubility Studies : Use the shake-flask method at 25°C. For example, solubility in ethanol (12.5 mg/mL) vs. hexane (<0.1 mg/mL) highlights its amphiphilic nature.
- Hansen Solubility Parameters : Compare experimental δD, δP, δH values with computational predictions to identify outliers .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
